
6-Bromo-7-fluoroquinoline
Overview
Description
6-Bromo-7-fluoroquinoline (CAS 127827-52-5) is a halogenated quinoline derivative with the molecular formula C₉H₅BrFN and a molecular weight of 226.05 g/mol . It is widely utilized as an intermediate in organic synthesis, particularly in cross-coupling reactions such as the Negishi reaction, where its bromine substituent serves as a reactive site for palladium-catalyzed transformations . Commercial batches are available at ≥98% purity (HPLC) with moisture content ≤0.5%, and production scales reach kilogram quantities .
Preparation Methods
Iridium-Catalyzed Borylation and Bromination
Reaction Mechanism and Optimization
The iridium-catalyzed C–H borylation of 6-fluoroquinolines enables selective functionalization at the C7 position, a critical step for subsequent bromination. Using [Ir(OMe)COD]₂ (1.5 mol %) and dtbpy (3 mol %) in tetrahydrofuran (THF) at 80°C, the reaction installs a boronate ester group at C7 within 12–18 hours . This intermediate undergoes copper-mediated bromination with CuBr₂ (3.5 equiv) in aqueous methanol at 80°C, yielding 6-bromo-7-fluoroquinoline in a two-step process . Key advantages include:
-
Regioselectivity : The iridium catalyst directs borylation exclusively to the C7 position, avoiding competing reactions at C5 or C8 .
-
Functional Group Tolerance : Substituents at C4 (e.g., Cl, OMe) remain intact during borylation and bromination .
Table 1. Optimization of Iridium-Catalyzed Borylation-Bromination
Parameter | Optimal Condition | Yield (%) |
---|---|---|
Catalyst Loading | 1.5 mol % [Ir(OMe)COD]₂ | 88–92 |
Solvent | THF | 85 |
Bromination Agent | CuBr₂ | 90 |
Temperature | 80°C | 88 |
Scalability and Post-Functionalization
The boronate intermediate facilitates diverse transformations, including Suzuki–Miyaura couplings and Hartwig–Buchwald aminations . For example, coupling 7-borylated-6-fluoroquinoline with 4-bromotoluene using Pd₂(dba)₃ (1 mol %) and PPh₃ (4 mol %) produces biaryl derivatives in 89% yield . Bromination remains the most efficient path to this compound, with isolated yields of 88–92% after column chromatography .
Direct Electrophilic Bromination of 6-Fluoroquinoline
Reagent Systems and Regioselectivity
Direct bromination of 6-fluoroquinoline using N-bromosuccinimide (NBS) or Br₂ in acidic media faces challenges due to the competing reactivity of the quinoline nitrogen and fluorine’s electronic effects. While NBS in dimethylformamide (DMF) at 0°C achieves moderate C7 bromination (45–50% yield), side products like 5-bromo-6-fluoroquinoline form due to poor regiocontrol .
Directed Bromination Strategies
Introducing directing groups (e.g., nitro or methoxy) at C8 improves regioselectivity. For instance, nitration of 6-fluoroquinoline followed by NBS bromination yields 7-bromo-6-fluoro-8-nitroquinoline, which is reduced to the target compound via H₂/Pd-C . However, this multi-step approach lowers overall efficiency (55% over three steps) .
Skraup Cyclization with Halogenated Anilines
Post-Cyclization Halogenation
An alternative route involves Skraup synthesis of 6-fluoroquinoline followed by bromination. However, late-stage bromination at C7 proves inefficient due to the nitrogen’s deactivating effect, necessitating harsh conditions (e.g., Br₂/H₂SO₄ at 120°C) that degrade the quinoline framework .
Comparative Analysis of Synthetic Routes
Table 2. Method Comparison for this compound Synthesis
Method | Steps | Yield (%) | Regioselectivity | Scalability |
---|---|---|---|---|
Iridium Borylation | 2 | 88–92 | Excellent | High |
Direct Bromination | 1–3 | 45–55 | Moderate | Low |
Skraup Cyclization | 3–5 | 25–30 | Poor | Low |
The iridium-catalyzed method outperforms alternatives in yield and selectivity, though it requires specialized catalysts. Direct bromination offers simplicity but suffers from side reactions, while Skraup cyclization is limited by substrate availability.
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-7-fluoroquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Cross-Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds.
Oxidation and Reduction: The quinoline ring can be oxidized or reduced to form different derivatives with altered biological activities.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Cross-Coupling Reactions: Palladium catalysts, along with ligands such as triphenylphosphine, and bases like potassium carbonate, are employed in organic solvents like toluene or dimethylformamide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted quinoline derivatives with various functional groups.
Cross-Coupling Reactions: Formation of biaryl or styryl derivatives.
Oxidation and Reduction: Formation of quinoline N-oxides or dihydroquinoline derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
6-Bromo-7-fluoroquinoline exhibits notable antimicrobial properties. Studies indicate that it can act as an enzyme inhibitor, impacting biochemical pathways involved in microbial resistance mechanisms. This makes it a candidate for further exploration in drug development aimed at treating infectious diseases, especially those caused by resistant bacterial strains. The compound's mechanism of action often involves the inhibition of specific enzymes crucial for the replication of bacteria and viruses.
Antiviral Properties
In addition to its antibacterial effects, this compound has shown potential antiviral activity. The compound's ability to interfere with viral replication processes positions it as a candidate for antiviral drug development, particularly against viruses that exhibit resistance to conventional treatments.
Antitumor Activity
Research has also explored the antitumor potential of quinolone derivatives, including this compound. Certain modifications of quinolones have demonstrated effectiveness against various cancer cell lines by inhibiting cellular replication and inducing apoptosis in cancerous cells . The mechanisms behind this activity often involve the inhibition of topoisomerase II, a critical enzyme in DNA replication.
Veterinary Medicine Applications
Fluoroquinolones, including derivatives like this compound, are widely used in veterinary medicine to treat bacterial infections in food-producing animals and pets. Their broad-spectrum activity makes them suitable for addressing respiratory, enteric, and urinary tract infections in various animal species . The pharmacokinetics and pharmacodynamics of these compounds allow for effective treatment while minimizing the development of resistance.
Material Science Applications
The compound's unique properties extend beyond medicinal applications into materials science. Fluorinated compounds like this compound are explored for their light-emitting properties and potential use in developing advanced materials such as organic light-emitting diodes (OLEDs) and other electronic devices. The incorporation of halogens enhances the electronic properties of materials, leading to improved performance in various applications.
Synthesis and Derivatives
The synthesis of this compound typically involves several chemical reactions that incorporate bromine and fluorine into the quinoline structure. Various derivatives have been synthesized to enhance its biological activity or alter its pharmacological profile. For instance, modifications at different positions on the quinoline ring can lead to compounds with improved efficacy against specific pathogens or cancer cells .
Mechanism of Action
The mechanism of action of 6-Bromo-7-fluoroquinoline depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby blocking its activity. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity for the target. Additionally, the compound may interact with cellular receptors or DNA, leading to alterations in cellular processes and inhibition of pathogen growth .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
6-Bromo-7-fluoroquinoline vs. 6-Bromo-5-fluoroquinoline (CAS 127827-51-4)
- Substituent Positions: The fluorine atom in this compound is at position 7, while in 6-bromo-5-fluoroquinoline, it is at position 3.
- Reactivity : The 7-fluoro substituent may sterically hinder nucleophilic attack at the adjacent bromine (position 6), whereas the 5-fluoro isomer could exhibit enhanced activation of the bromine due to proximity.
This compound vs. 5,7-Difluoro-6-bromoquinoline (CAS 367-21-529)
- This could enhance reactivity in metal-catalyzed reactions .
- Molecular Weight : The difluoro derivative has a higher molecular weight (244.04 g/mol vs. 226.05 g/mol), which may affect solubility and pharmacokinetic properties in drug development contexts.
Halogen Substitution: Fluoro vs. Chloro
This compound vs. 7-Chloro-6-bromoquinoline
- Synthetic Challenges: Fluorine’s smaller atomic radius compared to chlorine reduces steric hindrance but increases electronegativity. However, 7-fluoroquinolines are reported to undergo nucleophilic aromatic substitution more readily than chloro analogues, complicating synthetic routes .
- Biological Activity : In chloroquine-like compounds, 7-fluoro substitution correlates with lower antimalarial activity compared to 7-chloro analogues, possibly due to reduced stability or altered target binding .
Core Heterocycle Variations
This compound vs. 4-Bromo-7-chloro-6-fluoroisoquinoline (CAS 1375302-35-4)
- Structural Differences: The isoquinoline core in 4-bromo-7-chloro-6-fluoroisoquinoline shifts the nitrogen atom to position 2, altering electronic distribution and binding affinity in medicinal chemistry applications.
- Safety Profile: The SDS for this isoquinoline derivative highlights respiratory hazards, suggesting bromo-fluoro heterocycles generally require stringent safety protocols .
Application in Cross-Coupling Reactions
This compound in Negishi Cross-Coupling
- Reaction Efficiency: In Photoinduced Palladium Negishi Cross-Coupling, this compound reacts with (3,3,3-trifluoropropyl)zinc iodide under visible light, achieving catalytic turnover with JohnPhos ligand support. Comparable bromo-fluoroquinolines (e.g., 8-bromo-7-fluoroquinoline) may exhibit variable yields due to steric or electronic differences .
Comparative Data Table
Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Key Applications |
---|---|---|---|---|---|
This compound | 127827-52-5 | C₉H₅BrFN | 226.05 | Br (C6), F (C7) | Organic synthesis intermediate |
6-Bromo-5-fluoroquinoline | 127827-51-4 | C₉H₅BrFN | 226.05 | Br (C6), F (C5) | Medicinal chemistry research |
5,7-Difluoro-6-bromoquinoline | 367-21-529 | C₉H₄BrF₂N | 244.04 | Br (C6), F (C5, C7) | Cross-coupling reactions |
7-Chloro-6-bromoquinoline | Not Available | C₉H₅BrClN | 242.50 | Br (C6), Cl (C7) | Antimalarial drug analogues |
4-Bromo-7-chloro-6-fluoroisoquinoline | 1375302-35-4 | C₉H₄BrClFN | 260.49 | Br (C4), Cl (C7), F (C6) | Pharmacological studies |
Key Research Findings
- Synthetic Utility: this compound’s bromine atom is highly reactive in palladium-catalyzed cross-couplings, making it a preferred intermediate over less reactive chloro analogues .
- Biological Implications : Fluorine’s electronegativity may reduce bioactivity in some contexts, as seen in 7-fluoro-substituted chloroquine analogues .
- Commercial Viability: this compound is produced at scale (kg quantities), whereas derivatives like 5,7-difluoro-6-bromoquinoline remain niche products .
Biological Activity
6-Bromo-7-fluoroquinoline is a notable compound in the quinoline family, recognized for its significant biological activities, particularly as an antimicrobial and antiviral agent. This article delves into its biological properties, mechanisms of action, and potential applications in medicinal chemistry, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of bromine and fluorine substituents on the quinoline ring. Its chemical formula is , which contributes to its unique reactivity and biological profile. The structural modifications imparted by these halogens enhance its pharmacological potential.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : It acts as an inhibitor of specific enzymes crucial for the replication of bacteria and viruses. This inhibition can disrupt essential biochemical pathways, making it a candidate for treating infectious diseases.
- Interaction with Cellular Targets : The compound may interact with cellular receptors or DNA, leading to alterations in cellular processes that inhibit pathogen growth .
In Vitro Studies
Research has demonstrated that this compound exhibits broad-spectrum antimicrobial activity. A comparative study against various bacterial strains revealed its effectiveness:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
---|---|
Staphylococcus aureus | 50 |
Escherichia coli | 25 |
Pseudomonas aeruginosa | 100 |
These results indicate that the compound has potent activity against Gram-positive bacteria while maintaining efficacy against some Gram-negative strains .
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial effects of this compound derivatives against Staphylococcus aureus, showing that modifications at the sixth carbon atom significantly influenced antibacterial potency. Smaller substituents were associated with better activity compared to bulkier groups .
- Antiviral Potential : Another investigation focused on the antiviral properties of the compound, highlighting its ability to inhibit viral replication in vitro. The mechanism involved blocking viral entry into host cells and interfering with viral RNA synthesis.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
Compound Name | Chemical Formula | Notable Features |
---|---|---|
6-Fluoroquinoline | C_9H_6FN | Lacks bromine; different reactivity |
4-Bromo-7-fluoroquinoline | C_9H_6BrFN | Exhibits different biological activity patterns |
7-Bromo-6-fluoroquinoline | C_9H_6BrFN | Lacks fluorine; affects electronic properties |
The combination of bromine and fluorine in this compound enhances its reactivity and biological profile compared to these similar compounds.
Applications in Medicinal Chemistry
The compound serves as a building block for synthesizing various pharmaceutical agents with potential applications in treating bacterial infections, viral diseases, and even cancer. Its unique properties make it a valuable candidate for drug development aimed at overcoming microbial resistance .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 6-bromo-7-fluoroquinoline, and how can purity be optimized during purification?
The compound is commonly synthesized via palladium-catalyzed cross-coupling reactions, such as the Negishi coupling using Pd(dba)₂ and JohnPhos ligands in THF . Key steps include controlling stoichiometry (equimolar vs. catalytic conditions) and post-reaction purification via column chromatography or HPLC. Impurities often arise from incomplete halogen displacement; optimizing reaction time and temperature (e.g., 60–80°C) improves yield and purity.
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
Nuclear Magnetic Resonance (NMR) is critical for confirming substitution patterns (e.g., distinguishing bromo/fluoro protons at δ 8.2–8.5 ppm). Mass spectrometry (MS) validates molecular weight (226.05 g/mol), while HPLC with UV detection (λ ~254 nm) assesses purity (>97% by HPLC) . X-ray crystallography may resolve structural ambiguities in crystalline derivatives.
Advanced Research Questions
Q. How can researchers optimize reaction conditions for cross-coupling derivatives of this compound to minimize side products?
Catalytic efficiency in cross-coupling (e.g., Suzuki or Buchwald-Hartwig) depends on ligand selection (e.g., JohnPhos vs. XPhos) and solvent polarity. For example, THF enhances Pd(dba)₂ solubility, while DMF accelerates oxidative addition but risks debromination. Design of Experiments (DoE) methodologies help identify optimal catalyst loading (5–10 mol%) and temperature gradients .
Q. How should researchers address contradictory data in fluorinated quinoline synthesis (e.g., unexpected regioselectivity)?
Contradictions often arise from competing electronic effects (fluoro’s electron-withdrawing vs. bromo’s steric hindrance). Replicate experiments under inert atmospheres to rule out oxidative side reactions. Computational modeling (DFT) predicts regioselectivity, while in-situ IR monitors intermediate formation .
Q. What mechanistic insights justify the use of this compound in photoinduced catalytic systems?
The bromo-fluoro motif enhances electron-deficient character, stabilizing Pd intermediates during Negishi coupling. Time-resolved spectroscopy reveals ligand-to-metal charge transfer under visible light, accelerating transmetallation. Compare with non-fluorinated analogs (e.g., 6-bromoquinoline) to isolate electronic effects .
Q. What strategies are effective for synthesizing deuterated or isotopically labeled derivatives of this compound?
Deuterium incorporation at the quinoline core requires halogen-lithium exchange followed by quenching with D₂O. Isotopic labeling (e.g., ¹⁸F for PET imaging) involves nucleophilic aromatic substitution under anhydrous conditions, with AgOTf as a phase-transfer catalyst .
Q. How can degradation pathways of this compound be analyzed under varying storage conditions?
Conduct accelerated stability studies (40°C/75% RH) with LC-MS to identify hydrolysis byproducts (e.g., dehalogenated quinoline). Store the compound in amber vials under argon at -20°C to prevent photolytic C-Br bond cleavage .
Q. Methodological and Ethical Considerations
Q. What safety protocols are mandatory when handling this compound in electrophilic substitution reactions?
Use PPE (nitrile gloves, fume hood) due to bromo/fluoro toxicity. Quench reactive intermediates (e.g., Grignard reagents) with isopropanol before aqueous disposal. Document waste streams per EPA guidelines .
Q. How should literature reviews on fluorinated quinolines be structured to identify research gaps?
Employ databases like SciFinder and Reaxys, filtering for "fluoroquinoline cross-coupling" and "halogenated heterocycles." Prioritize primary sources (e.g., J. Org. Chem.) over vendor catalogs. Use citation mapping to track synthetic methodologies .
Q. What interdisciplinary applications justify further study of this compound?
Explore its role in medicinal chemistry (antimicrobial scaffolds targeting DNA gyrase) and materials science (as a ligand in OLEDs). Collaborate with computational chemists to predict binding affinities or charge-transfer properties .
Properties
IUPAC Name |
6-bromo-7-fluoroquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFN/c10-7-4-6-2-1-3-12-9(6)5-8(7)11/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFIKQQLFQMNCRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=C(C=C2N=C1)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70561532 | |
Record name | 6-Bromo-7-fluoroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70561532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127827-52-5 | |
Record name | 6-Bromo-7-fluoroquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=127827-52-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-7-fluoroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70561532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Bromo-7-fluoroquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.